molecular formula C12H15NO2 B13412607 Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- CAS No. 73082-23-2

Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-

Cat. No.: B13412607
CAS No.: 73082-23-2
M. Wt: 205.25 g/mol
InChI Key: NFTOGFXHVJEXHM-UHFFFAOYSA-N
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Description

Properties

CAS No.

73082-23-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-methyl-N-(1-oxo-1-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C12H15NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

NFTOGFXHVJEXHM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with 1-methyl-2-oxo-2-phenylethyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{N-methylacetamide} + \text{1-methyl-2-oxo-2-phenylethyl chloride} \rightarrow \text{Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. It is believed to affect neurotransmitter systems in the brain, similar to other amphetamine derivatives. The compound may modulate the release and uptake of neurotransmitters, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylamphetamine: Structurally similar and shares some chemical properties.

    N-Methylacetamide: A simpler derivative with different applications.

    N-Phenethylacetamide: Another related compound with distinct properties.

Uniqueness

Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- is unique due to its specific structural features and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.

Biological Activity

Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-, also known as Selegiline Impurity 2, is a compound with significant biological activity. Its chemical structure is characterized by a molecular formula of C12_{12}H15_{15}NO2_2 and a molar mass of 205.25 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC12_{12}H15_{15}NO2_2
Molar Mass205.25 g/mol
CAS Number2408112-26-3

Biological Activity Overview

The biological activity of Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- has been investigated in various studies, highlighting its potential therapeutic applications and mechanisms of action.

1. Antimicrobial Activity

Research has demonstrated that certain acetamide derivatives exhibit antimicrobial properties. For instance, compounds with specific substitutions have shown moderate activity against various gram-positive bacteria. The presence of methoxy groups and piperazine moieties has been linked to increased efficacy against these organisms .

Table 1: Antimicrobial Activity of Acetamide Derivatives

Compound IDStructureActivity TypeOrganism TypeMIC (µg/mL)
30[Structure Here]ModerateGram-positive32
31[Structure Here]ModerateGram-positive28
36[Structure Here]ActiveGram-negative15

The mechanism by which Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)- exerts its effects is not fully elucidated; however, it is believed to interact with specific biological targets, such as enzymes or receptors involved in microbial resistance pathways. The structure–activity relationship indicates that modifications in the molecular structure can significantly influence its biological potency .

3. Case Studies

A notable study explored the synthesis and biological evaluation of various acetamide derivatives, including Acetamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-. The findings suggested that compounds with bulky lipophilic groups showed enhanced antimicrobial activity compared to their less substituted counterparts. This study emphasized the importance of SAR in guiding the development of more effective antimicrobial agents .

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